[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride
Description
Properties
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2.2ClH/c1-5-19-14-8-7-13(11-15(14)18-4)12-16-9-6-10-17(2)3;;/h7-8,11,16H,5-6,9-10,12H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYINEYWPOSGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCCN(C)C)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride typically involves a multi-step process. The initial step often includes the reaction of 4-ethoxy-3-methoxybenzaldehyde with 3-(dimethylamino)propylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to hydrochloric acid treatment to yield the dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Common techniques include batch processing and continuous flow synthesis, which allow for precise control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or aldehydes, while reduction results in the formation of amines .
Scientific Research Applications
[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of cellular processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Key Applications | References |
|---|---|---|---|---|---|---|
| [Target Compound] | C₁₅H₂₅Cl₂N₂O₂* | ~330.3 | 4-ethoxy-3-methoxyphenyl, dimethylamino | N/A | Organic synthesis intermediate | |
| 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride | C₁₂H₂₀ClNO₂ | 245.75 | 3,4-dimethoxyphenyl, methylamino | 183–184 | Research chemical | |
| 4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride | C₁₄H₂₄Cl₂N₂O₂ | 331.26 | Benzoic acid, dimethylamino | N/A | Pharmaceutical intermediate | |
| [3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]bis(trifluoromethylphenyl)amine HCl | C₂₀H₁₈F₆N₅O₂·HCl | 522.84 | Trifluoromethylphenyl, nitro-triazole | 184–186 | Anti-Chagasic agent |
*Estimated based on molecular structure.
Key Differences and Implications
(a) Substituent Effects
- In contrast, nitro-triazole derivatives (e.g., compound 38 in ) exhibit strong electron-withdrawing effects, favoring interactions with biological targets like enzymes.
- Functional Groups : The benzoic acid moiety in introduces acidity, enabling salt formation or hydrogen bonding, absent in the target compound.
(b) Physicochemical Properties
- Melting Points : Nitro-triazole derivatives (127–235°C ) and dimethoxyphenyl analogs (183–184°C ) exhibit higher melting points due to crystallinity from planar aromatic systems. The target compound’s ethoxy group may reduce crystallinity, lowering its melting point relative to methoxy analogs.
- Solubility : Dihydrochloride salts generally improve aqueous solubility. For example, deuterated DAC dihydrochloride and compound 39 are formulated for bioavailability, a feature shared with the target compound.
Biological Activity
[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride, with the chemical formula C15H28Cl2N2O2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antifungal properties, molecular interactions, and synthesis methodologies.
- Molecular Weight : 339.3 g/mol
- CAS Number : 1049754-73-5
- IUPAC Name : N-[(4-ethoxy-3-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine; dihydrochloride
Biological Activity Overview
Recent studies have highlighted the compound's significant biological activities, particularly in antifungal applications. The following sections detail the findings from various research efforts.
Antifungal Activity
Research indicates that this compound exhibits antifungal properties comparable to established antifungal agents like pyrimethanil. The compound was tested against several fungal strains, demonstrating effective inhibition of growth.
Table 1: Antifungal Activity Comparison
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Pyrimethanil | Botryosphaeria ribis | 15 |
| Title Compound | Botryosphaeria ribis | 14 |
| Pyrimethanil | Fusarium oxysporum | 17 |
| Title Compound | Fusarium oxysporum | 16 |
Data indicates that the title compound exhibits comparable antifungal activity to pyrimethanil against tested strains. .
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction of this compound with specific fungal receptor proteins. The docking results suggest a higher binding affinity for the antifungal receptor protein (1NMT) than that of pyrimethanil, indicating its potential as a lead compound for drug development.
Table 2: Molecular Docking Results
| Compound | Binding Energy (kcal/mol) | Ki (nM) |
|---|---|---|
| Pyrimethanil | -9.5 | 50 |
| Title Compound | -10.2 | 30 |
The lower binding energy and Ki value for the title compound suggest a stronger interaction with the target protein compared to pyrimethanil. .
Synthesis Methodology
The synthesis of this compound involves several steps:
- Starting Material Preparation : The initial step involves preparing an intermediate through a nucleophilic substitution reaction.
- Mannich Reaction : The final product is obtained via a classical Mannich reaction involving the key intermediate and appropriate aldehyde.
- Yield and Purity : The synthesis typically yields around 43.4% purity, which can be further purified through recrystallization techniques.
Case Studies
-
Case Study on Antifungal Efficacy :
A study conducted by researchers at MDPI evaluated the antifungal efficacy of this compound against various strains and found it to be effective in inhibiting fungal growth comparable to traditional antifungals . -
Mechanistic Studies :
Further investigations into the mechanism of action revealed that the compound interacts with cell membrane components of fungi, disrupting their integrity and leading to cell death.
Q & A
Q. What are the established synthetic routes for [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps may include:
- Alkylation/Amination : Reacting a primary amine precursor with a halogenated aromatic intermediate (e.g., 4-ethoxy-3-methoxybenzyl chloride) under basic conditions.
- Protection/Deprotection : Use of protecting groups (e.g., Boc) for tertiary amines to prevent side reactions .
- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt.
- Example: Similar compounds (e.g., arylcyclohexylamines) require sequential nucleophilic substitutions and acid-base extractions .
Q. How is the compound structurally characterized?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : For definitive stereochemical assignment (if crystals are obtainable) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (e.g., water, methanol) and non-polar solvents (e.g., DMSO). General trends for similar hydrochlorides:
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| Water | ~4 | |
| DMSO | >5 |
- Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC .
Advanced Research Questions
Q. How can researchers optimize synthetic yield for large-scale production?
- Methodological Answer :
- Parameter Screening : Vary reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loadings (e.g., Pd/C for hydrogenation).
- Kinetic Studies : Use in-situ FTIR or LC-MS to identify rate-limiting steps .
- Scale-Up Considerations : Ensure efficient heat dissipation and mixing in reactors .
Q. What analytical techniques validate purity and detect impurities?
- Methodological Answer :
- HPLC-DAD/UV : Quantify main compound and detect impurities at 0.1% threshold.
- Ion Chromatography : Monitor chloride counterion stoichiometry.
- Orthogonal Methods : Combine NMR and LC-MS to cross-validate results .
Q. How to resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and buffer conditions.
- Orthogonal Assays : Use SPR (surface plasmon resonance) for binding affinity and cAMP assays for functional activity .
- Metabolite Screening : Check for in situ degradation products that may interfere .
Q. What experimental designs are robust for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, dimethylamino → pyrrolidino).
- Statistical Models : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity .
- In Silico Docking : Use molecular dynamics simulations to predict binding modes .
Data Contradiction Analysis
Q. How to address discrepancies in logP or logD values across studies?
- Methodological Answer :
- Standardize Conditions : Ensure consistent pH (5.5 vs. 7.4) and buffer composition.
- Experimental Validation : Use shake-flask or chromatographic methods (e.g., immobilized artificial membrane columns) .
- Computational Cross-Check : Compare with predicted values via software (e.g., MarvinSketch) .
Research Design Considerations
Q. What controls are critical in in vitro toxicity studies?
- Methodological Answer :
- Vehicle Controls : Use DMSO at <0.1% to avoid solvent-induced artifacts.
- Positive Controls : Include known toxicants (e.g., staurosporine for apoptosis).
- Replicate Design : Use ≥3 biological replicates with randomized plate layouts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
